N-PHENYL-N'-[2-(4-PYRIDYL)ETHYL]THIOUREA
Description
Properties
IUPAC Name |
1-phenyl-3-(2-pyridin-4-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c18-14(17-13-4-2-1-3-5-13)16-11-8-12-6-9-15-10-7-12/h1-7,9-10H,8,11H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZZDAZFMUNTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-PHENYL-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA typically involves the reaction of 2-aminothiazole or 2-furfurylamine with the appropriate isothiocyanate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for thiourea derivatives often involve large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the desired compound to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-PHENYL-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a corresponding amine.
Substitution: Substitution reactions can occur at the phenyl or pyridyl rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
N-PHENYL-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: Thiourea derivatives are used in the production of dyes, elastomers, and other industrial products.
Mechanism of Action
The mechanism of action of N-PHENYL-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Functional Group Variations
a) N-(4-Methyl-2-pyridinyl)-N'-phenylthiourea
- Molecular Formula : C₁₃H₁₃N₃S
- Molecular Weight : 243.33 g/mol
- Key Features : A methyl group at the 4-position of the pyridinyl ring increases lipophilicity compared to the target compound’s unsubstituted 4-pyridylethyl chain. This substitution may alter solubility and metal-complexation behavior .
b) N-BENZOYL-N'-[4-(METHYLSULFANYL)PHENYL]THIOUREA
- Molecular Formula : C₁₅H₁₄N₂OS₂
- Molecular Weight : 302.41 g/mol
c) N-[[3-FLUORO-4-ETHOXY-PYRID-2-YL]ETHYL]-N'-[5-NITRILOMETHYL-PYRIDYL]THIOUREA
- Molecular Formula : C₁₆H₁₆FN₅OS
- Molecular Weight : 367.38 g/mol
- Key Features : Fluorine and ethoxy groups on the pyridine ring enhance electronic polarization, while the nitrile group may improve binding to biological targets (e.g., enzymes or receptors) .
d) N-(4-Hydroxyphenyl)thiourea
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility Trends | Key Substituents |
|---|---|---|---|
| N-PHENYL-N'-[2-(4-PYRIDYL)ETHYL]THIOUREA* | ~257.34 (estimated) | Moderate in polar solvents | 4-Pyridylethyl, Phenyl |
| N-(4-Methyl-2-pyridinyl)-N'-phenylthiourea | 243.33 | Low in water, high in DMSO | 4-Methylpyridinyl |
| N-BENZOYL-N'-[4-(METHYLSULFANYL)PHENYL]THIOUREA | 302.41 | Low in polar solvents | Benzoyl, Methylsulfanyl |
| N-(4-Hydroxyphenyl)thiourea | 168.21 | High in water, ethanol | 4-Hydroxyphenyl |
| N-ALLYL-N'-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA | 331.37 (estimated) | Moderate in organic solvents | Allyl, Trifluoromethylphenyl |
*Estimated based on structural analogs.
Q & A
Q. What are the recommended synthetic methodologies for N-phenyl-N'-[2-(4-pyridyl)ethyl]thiourea, and how can reaction conditions be optimized?
The synthesis of thiourea derivatives typically involves reacting phenyl isothiocyanate with substituted amines. For example, microwave-assisted synthesis (e.g., 10 minutes at controlled power) can achieve high yields (>95%) by accelerating the reaction kinetics compared to traditional reflux methods . Optimization should focus on solvent selection (e.g., ethanol or DMF), stoichiometric ratios (1:1 amine:isothiocyanate), and purification via recrystallization or column chromatography.
Q. How can researchers confirm the structural integrity and purity of this compound?
Key characterization techniques include:
- NMR spectroscopy : Analyze proton environments (e.g., thiourea NH signals at δ 9–11 ppm) and aromatic proton splitting patterns .
- IR spectroscopy : Confirm the presence of C=S (1200–1250 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
- Elemental analysis : Validate empirical formula accuracy (e.g., C, H, N, S content) .
- HPLC or TLC : Assess purity (>95%) using reverse-phase C18 columns or silica gel plates .
Advanced Research Questions
Q. How can transition metal complexes of this thiourea derivative be designed, and what analytical techniques validate their coordination?
Thioureas act as bidentate ligands via sulfur and nitrogen atoms. To synthesize complexes:
- React the ligand with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol under reflux.
- Use molar conductance measurements to determine electrolytic nature (e.g., 1:2 or 1:1 metal-ligand ratios).
- Validate coordination via UV-Vis spectroscopy (d-d transitions for octahedral complexes) and EPR for paramagnetic metals like Cu(II) .
Q. What strategies are effective for evaluating the biological activity of this compound?
- Antimicrobial assays : Use broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi .
- Anticancer screening : MTT assays on cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Test HIV-1 protease or reverse transcriptase inhibition via fluorometric assays (e.g., 100 µM concentration for >90% inhibition) .
Q. How can computational docking studies predict the interaction of this compound with biological targets?
- Use Autodock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., HIV-1 RT or protease).
- Analyze binding poses for key interactions:
Q. What structural modifications enhance the bioactivity of thiourea derivatives, and how can SAR be studied?
- Introduce electron-withdrawing groups (e.g., -CF₃, -Cl) on aromatic rings to improve lipophilicity and target binding .
- Compare bioactivity of analogs (e.g., N-phenyl vs. N-pyridyl substitutions) via molecular docking and in vitro assays to identify critical substituents .
Q. How do spectroscopic and crystallographic techniques resolve coordination ambiguities in metal-thiourea complexes?
- Single-crystal XRD : Determine bond lengths (e.g., M-S ≈ 2.3 Å) and geometry (e.g., distorted octahedral) .
- Magnetic susceptibility : Differentiate high-spin (Fe³⁺) vs. low-spin (Co³⁺) configurations.
- Thermogravimetric analysis (TGA) : Assess thermal stability and hydration states .
Methodological Considerations
- Contradictions in data : Conflicting bioactivity results (e.g., antimicrobial vs. antitumor) may arise from assay conditions (e.g., pH, solvent). Validate findings with orthogonal methods .
- Advanced purity checks : Use HRMS to confirm molecular ions and DSC for polymorph screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
